3-(Allyloxy)-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-prop-2-enoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7,11H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJNXEJCYCCNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Precursor Design for 3 Allyloxy 5 Methylphenol
Established Synthetic Routes to Allyl Aryl Ethers: Principles and Applicability
The formation of the ether linkage between an aromatic ring and an allyl group is a cornerstone of organic synthesis. For 3-(Allyloxy)-5-methylphenol, this involves reacting a derivative of 3,5-dihydroxytoluene (orcinol) or a related precursor with an allyl-containing reagent.
The Williamson ether synthesis is a classic and widely employed method for preparing ethers, including allyl aryl ethers. rsc.orgmasterorganicchemistry.com The fundamental principle involves the reaction of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, the most direct Williamson approach would involve the deprotonation of 3-methyl-5-hydroxyphenol (a derivative of orcinol) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide, such as allyl bromide, to form the desired ether.
Reaction Scheme:
Step 1: Phenoxide Formation: 3-methyl-5-hydroxyphenol is treated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to generate the more nucleophilic phenoxide ion.
Step 2: Nucleophilic Substitution: The phenoxide displaces the halide from the allyl halide (e.g., allyl bromide) to form the C-O bond of the ether. rsc.org
This method is advantageous due to its simplicity and the ready availability of the necessary reagents. medjchem.com However, careful control of reaction conditions is necessary to avoid potential side reactions, such as C-allylation, where the allyl group attaches to the aromatic ring instead of the phenolic oxygen.
Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds. Palladium-catalyzed reactions, in particular, offer a versatile and efficient alternative to the Williamson ether synthesis for preparing aryl ethers. organic-chemistry.orgresearchgate.net
One such strategy involves the palladium-catalyzed decarboxylative etherification of phenols with vinyl ethylene (B1197577) carbonate. frontiersin.orgfrontiersin.org This method proceeds under mild conditions and demonstrates good functional group tolerance. frontiersin.org The proposed mechanism involves the palladium-catalyzed decarboxylation of vinyl ethylene carbonate to generate a π-allyl palladium intermediate, which is then attacked by the phenol (B47542) to form the allyl aryl ether. frontiersin.org
Another palladium-catalyzed approach is the Tsuji-Trost reaction, which can be adapted for the allylation of phenols. nih.gov This reaction typically uses an allyl-containing electrophile and a palladium catalyst to facilitate the formation of the C-O bond. Mechanochemical methods for the Tsuji-Trost allylation have also been developed, offering a solvent-free and often faster alternative. nih.gov
The Buchwald-Hartwig amination, a well-established method for C-N bond formation, has also been extended to the synthesis of aryl ethers (C-O coupling). organic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. While typically used for forming diaryl ethers, modifications can allow for the synthesis of alkyl aryl ethers. organic-chemistry.org
Williamson Ether Synthesis Approaches to this compound
Optimization of Reaction Conditions for High-Yield and Selectivity in this compound Synthesis
Achieving high yields and selectivity is paramount in any synthetic endeavor. For the synthesis of this compound, several factors can be optimized.
In the Williamson ether synthesis, the choice of base, solvent, and temperature is crucial. Strong bases like sodium hydride ensure complete deprotonation of the phenol, but milder bases like potassium carbonate can also be effective and may offer better selectivity in some cases. The solvent can influence the reaction rate and selectivity; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used.
For palladium-catalyzed reactions, the optimization of various parameters is key to success. This includes the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. For instance, in the palladium-catalyzed decarboxylative etherification, a study found that using PdCl₂(dppf) as the catalyst and cesium carbonate (Cs₂CO₃) as an additive in acetonitrile at 70°C provided optimal results for the synthesis of various allyl aryl ethers. frontiersin.org The ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.
The following table summarizes the optimization of reaction conditions for a palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate, which can be applied to the synthesis of this compound. frontiersin.org
| Entry | Catalyst (mol%) | Additive (0.3 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | MeCN | 80 | <5 |
| 2 | Pd(PPh₃)₄ (5) | - | MeCN | 80 | 43 |
| 3 | PdCl₂(dppf) (5) | - | MeCN | 80 | 72 |
| 4 | Pd(dba)₂ (5) | - | MeCN | 80 | 35 |
| 5 | - | - | MeCN | 80 | No Reaction |
| 6 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 80 | 81 |
| 7 | PdCl₂(dppf) (5) | CsOAc | MeCN | 80 | 75 |
| 8 | PdCl₂(dppf) (5) | K₂CO₃ | MeCN | 80 | 68 |
| 9 | PdCl₂(dppf) (5) | KOH | MeCN | 80 | 65 |
| 10 | PdCl₂(dppf) (5) | - | MeCN | 70 | 72 |
| 11 | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 70 | 78 |
| 12 | PdCl₂(dppf) (5) | Cs₂CO₃ | DMSO | 70 | 75 |
| 13 | PdCl₂(dppf) (5) | Cs₂CO₃ | Toluene | 70 | 65 |
| 14 | PdCl₂(dppf) (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | 62 |
| 15 | PdCl₂(dppf) (5) | Cs₂CO₃ | DCM | 70 | 55 |
| 16 | PdCl₂(dppf) (5) | Cs₂CO₃ | DCE | 70 | 58 |
| 17 | PdCl₂(dppf) (5) | Cs₂CO₃ | THF | 70 | 60 |
| 18 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 70 | 81 |
| 19 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 60 | 65 |
| 20 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 50 | 45 |
Data adapted from a study on the synthesis of allylic aryl ethers. frontiersin.org
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. medjchem.com In the synthesis of this compound, several strategies can be employed to align with these principles.
One approach is the development of a catalytic Williamson ether synthesis (CWES). acs.org This method utilizes weaker alkylating agents, such as alcohols, at high temperatures, reducing the reliance on hazardous alkyl halides and minimizing salt production. acs.org
The use of greener solvents is another important consideration. Propylene carbonate, a non-toxic and biodegradable solvent, has been shown to be an effective medium for the Claisen rearrangement of allyl aryl ethers, a reaction that can be a subsequent step after the initial etherification. medjchem.com
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents a highly sustainable alternative. nih.gov A mechanochemical Tsuji-Trost allylation of phenols has been developed, offering fast reaction times and high yields in a solvent-free environment. nih.gov
Furthermore, the use of catalysts that can be easily recovered and reused contributes to the sustainability of the process. For example, sulfuric acid supported on silica (B1680970) gel has been used as an inexpensive and reusable solid catalyst in related reactions. medjchem.com
Design and Synthesis of Advanced Precursors for Enhanced Accessibility to this compound
The design of advanced precursors can streamline the synthesis of this compound by incorporating key structural features early in the synthetic sequence. For instance, a precursor could be designed to undergo a specific cyclization or rearrangement to form the target molecule or a closely related intermediate.
One example of an advanced precursor strategy involves the synthesis of a molecule that can undergo an intramolecular Claisen rearrangement. google.com This frontiersin.orgfrontiersin.org-sigmatropic rearrangement is a powerful tool for forming new carbon-carbon bonds and can be used to introduce functionality onto the aromatic ring. google.com
In a different context, the synthesis of a complex molecule, 3-allyl-2-(allyloxy)-5-bromoaniline, was achieved in four steps starting from 2-allylphenol. mdpi.comresearchgate.net This multi-step synthesis demonstrates how a commercially available precursor can be sequentially functionalized through nitration, bromination, allylation, and reduction to arrive at a complex aniline (B41778) derivative. mdpi.comresearchgate.net While not a direct synthesis of this compound, this approach highlights the strategic use of precursors to build molecular complexity.
The synthesis of a 4-(allyloxy)-3-methylbenzoyl moiety, a structurally related fragment, has been described as accessible via Friedel-Crafts acylation of 3-methylphenol followed by O-allylation. vulcanchem.com This indicates that functionalized phenols can serve as versatile precursors for a range of allyloxy-containing compounds.
Chemical Reactivity and Mechanistic Investigations of 3 Allyloxy 5 Methylphenol
Phenolic Reactivity: Functionalization and Aromatic Transformations
The phenol (B47542) moiety in 3-(allyloxy)-5-methylphenol is a primary site of chemical reactivity. The hydroxyl group can undergo direct functionalization, and its activating, ortho-para directing influence governs the outcomes of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity in this compound
The hydroxyl and methyl groups on the aromatic ring of this compound are both activating and ortho-, para-directing for electrophilic aromatic substitution. byjus.com The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most likely sites for substitution. The methyl group at position 5 further influences the electron density of the ring.
In phenols, the hydroxyl group's activating effect is so potent that reactions like halogenation can often proceed without a Lewis acid catalyst. byjus.com For this compound, electrophilic attack is expected to favor the positions ortho and para to the hydroxyl group. The potential sites for substitution are C2, C4, and C6. The presence of the methyl group at C5 and the allyloxy group at C3 will sterically and electronically influence the regioselectivity.
Common electrophilic aromatic substitution reactions for phenols include:
Nitration: Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would likely result in a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(allyloxy)-5-methylphenol.
Halogenation: Reaction with bromine in a non-polar solvent can lead to monobromination, while using bromine water often results in polybromination. byjus.com
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the aromatic ring. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring, although they can be complicated by the reactivity of the phenol and may require protective group strategies.
The directing effects of the substituents on the regioselectivity of these reactions in this compound are summarized in the table below.
| Position | Activating/Deactivating Group | Expected Substitution |
| C2 | Ortho to -OH, Meta to -CH3 | Highly Favored |
| C4 | Para to -OH, Ortho to -CH3 | Highly Favored |
| C6 | Ortho to -OH, Ortho to -CH3 | Highly Favored |
Reactions Involving the Phenolic Hydroxyl Group: Esterification, Etherification, and Condensation Reactions
The phenolic hydroxyl group of this compound is amenable to a variety of functionalization reactions, including esterification and etherification.
Esterification: Phenols can be converted to esters by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The O-acylation of 1,3-dicarbonyl compounds to form enol esters is a related transformation. sioc-journal.cn For this compound, esterification would yield the corresponding phenyl ester. These reactions are often catalyzed by acids or bases.
Etherification: The phenolic proton can be removed by a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles to form new ethers. This is a common method for introducing a variety of groups onto the phenolic oxygen. For instance, the synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene involves the alkylation of a phenol with allyl bromide. mdpi.com
Condensation Reactions: The activated aromatic ring of phenols can participate in condensation reactions with aldehydes and ketones. For example, the Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. Kolbe's reaction, another key transformation, involves the carboxylation of a phenoxide ion with carbon dioxide to yield an ortho-hydroxybenzoic acid. byjus.com
Allylic Group Reactivity: Olefinic Transformations and Rearrangement Pathways
The allyl group in this compound is a versatile functional handle, capable of undergoing transformations at the double bond and, most notably, participating in sigmatropic rearrangements.
Claisen Rearrangement of this compound: Scope, Regioselectivity, and Stereo Control
The Claisen rearrangement is a begellhouse.combegellhouse.com-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol, which occurs upon heating. msu.edumasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The initial product of the rearrangement is a cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol. msu.edulibretexts.org
For this compound, the Claisen rearrangement would involve the migration of the allyl group from the ether oxygen to one of the ortho positions of the aromatic ring (C2 or C4). The regioselectivity of this rearrangement is influenced by the electronic effects of the substituents on the aromatic ring. rsc.org Electron-donating groups, such as the methyl group at C5, can influence the position of allylic migration. wikipedia.orgrsc.org
The Claisen rearrangement is typically induced thermally. masterorganicchemistry.com However, the reaction can also be accelerated by catalysts, including Lewis acids. jst.go.jp Studies on related systems, such as allyl-2,6-dimethylphenyl ether, have shown that solid superacid catalysts can promote the Claisen rearrangement with high selectivity. begellhouse.com The use of catalysts can often allow for milder reaction conditions. The photo-Claisen rearrangement represents another variant, where UV irradiation is used to induce the reaction. researchgate.net
The regioselectivity of the Claisen rearrangement in meta-substituted allyl phenyl ethers is a key area of investigation. For an ether like this compound, the rearrangement can theoretically yield two primary products: 2-allyl-5-methyl-3-hydroxyphenol and 4-allyl-5-methyl-3-hydroxyphenol. The electronic nature of the meta-substituent plays a crucial role; electron-releasing groups tend to direct the allyl group to the 6-position (equivalent to the 2-position in our case), while electron-withdrawing groups favor migration to the 2-position (equivalent to the 4-position). rsc.org Given that the methyl group is electron-donating, it would be expected to influence the product distribution.
The mechanism of the Claisen rearrangement has been extensively studied, with isotopic labeling being a key tool for elucidation. acs.org Early studies using carbon-14 (B1195169) labeled allyl phenyl ethers demonstrated that the allyl group inverts during the rearrangement, consistent with a concerted, cyclic transition state. libretexts.orgacs.org This means that the carbon atom that was attached to the ether oxygen becomes the terminal carbon of the allyl group in the phenol product.
Kinetic studies have shown that the Claisen rearrangement is a first-order, intramolecular process. wikipedia.org The reaction proceeds through a highly ordered, chair-like six-membered transition state. wikipedia.orgstackexchange.com The solvent can have a significant effect on the reaction rate, with polar solvents generally accelerating the rearrangement. wikipedia.org Kinetic isotope effect (KIE) studies, measuring the change in reaction rate upon isotopic substitution, have provided further detailed insights into the transition state structure. researchgate.net For example, KIEs have been measured for the rearrangement of allyl phenyl ether labeled with ¹⁸O, ¹⁴C, and ¹³C. researchgate.net These studies help to map the extent of bond-breaking and bond-forming in the transition state.
Tandem Reactions and Cascades Initiated by Claisen Rearrangement of this compound
The Claisen rearrangement is a powerful, thermally-induced researchgate.netresearchgate.net-sigmatropic rearrangement of allyl phenyl ethers. mychemblog.comlibretexts.org For this compound, heating would initiate the migration of the allyl group from the ether oxygen to a carbon atom on the aromatic ring. Mechanistically, the reaction proceeds through a concerted, pericyclic transition state, typically a chair-like conformation. mychemblog.com
Given the substitution pattern of this compound, the allyl group is expected to migrate preferentially to the ortho positions (C2 or C6), which are activated by the hydroxyl and methoxy (B1213986) groups. This initial rearrangement disrupts the aromaticity of the ring, forming a dienone intermediate which then tautomerizes back to a more stable phenol, yielding an ortho-allyl phenol. libretexts.org
This initial Claisen rearrangement can be the first step in a reaction cascade. For instance, if the reaction conditions are suitable, the newly formed ortho-allyl phenol could undergo subsequent cyclization. Tandem sequences involving a Claisen rearrangement followed by cyclization are known to produce chromone (B188151) or benzofuran (B130515) derivatives, depending on the substrate and reaction conditions. researchgate.net While specific literature on this compound is limited, analogous systems show that microwave irradiation can facilitate such tandem sequences. researchgate.net
Table 1: Potential Products from Tandem Claisen Rearrangement of this compound
| Initial Reaction | Subsequent Reaction | Potential Product Class |
|---|---|---|
| Claisen Rearrangement | Tautomerization | 2-allyl-5-methylbenzene-1,3-diol |
| Claisen Rearrangement | Intramolecular Cyclization | Dihydro-furo[x,x-x]benzofuran derivatives |
Addition Reactions Across the Allylic Double Bond
The terminal double bond of the allyl group in this compound is susceptible to various addition reactions, providing a route to functionalize the side chain without altering the core phenolic structure.
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond.
Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov addition of water across the alkene. masterorganicchemistry.com Treatment of this compound with a borane (B79455) source like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide and base, would yield the corresponding primary alcohol. wikipedia.orgambeed.com The reaction proceeds via a concerted syn-addition of the H-B bond, with the boron atom adding to the less substituted carbon of the double bond. masterorganicchemistry.comscielo.org.bo This regioselectivity is driven by both steric and electronic factors. scielo.org.bo The resulting organoborane is then oxidized, replacing the boron atom with a hydroxyl group.
Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the double bond, typically catalyzed by a transition metal complex, often based on platinum. google.comgoogle.com The reaction of this compound with a hydrosilane (e.g., triethoxysilane) in the presence of a catalyst like Karstedt's or Speier's catalyst would lead to the formation of a silyl (B83357) ether. The regioselectivity can vary depending on the catalyst and silane (B1218182) used, but anti-Markovnikov addition is common.
Table 2: Predicted Products of Hydrofunctionalization Reactions
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(3-Hydroxypropoxy)-5-methylphenol |
Cycloaddition reactions are powerful methods for forming cyclic structures. organicreactions.org The allyl group of this compound can potentially act as the 2π-electron component (the dienophile) in a [4+2] Diels-Alder reaction. ebsco.commasterorganicchemistry.com
However, the double bond in an unactivated allyl group is generally a poor dienophile due to its relatively high-energy Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a successful Diels-Alder reaction, the allyl group would typically need to react with a very electron-rich diene. ebsco.com The reaction rate and feasibility are significantly lower compared to reactions with dienophiles bearing electron-withdrawing groups. Other types of cycloadditions, such as [4+3] or [3+2] cycloadditions, are also known but would require specific reagents to generate a reactive allyl cation or a 1,3-dipole, respectively. organicreactions.orgillinois.edumdpi.com
Hydrofunctionalization Reactions of the Allyl Moiety (e.g., Hydroboration, Hydrosilylation)
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: The compound offers several sites for oxidation.
Allyl Double Bond: The alkene can undergo various oxidative transformations.
Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would form 3-(oxiran-2-ylmethoxy)-5-methylphenol.
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would lead to syn-dihydroxylation, yielding 3-(2,3-dihydroxypropoxy)-5-methylphenol.
Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozonolysis (O₃) followed by an oxidative workup would cleave the double bond, potentially forming a carboxylic acid derivative from the side chain and formaldehyde (B43269).
Phenolic Ring: The electron-rich phenol ring is sensitive to oxidation. Strong oxidants can lead to complex mixtures or polymerization. Under controlled conditions, oxidation to a quinone-type structure is conceivable, although the substitution pattern makes this less straightforward.
Reductive Transformations:
Allyl Double Bond: The most common reductive transformation is the hydrogenation of the carbon-carbon double bond. This is readily achieved using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction would convert the allyl ether into a propyl ether, yielding 3-methyl-5-propoxy-phenol.
Aromatic Ring: The reduction of the benzene (B151609) ring (hydrogenation) is more challenging and requires more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. This would result in the formation of 3-methyl-5-(propyloxy)cyclohexanol.
Reductive Alkylation: In the presence of a reducing agent, the phenolic hydroxyl group can participate in reductive alkylation reactions. researchgate.net
Transition Metal-Catalyzed Cross-Coupling and Other Transformations Involving this compound
Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comeie.gr For this compound to participate in common cross-coupling reactions like Suzuki, Heck, or Sonogashira, the phenolic hydroxyl group typically needs to be converted into a better leaving group. mdpi.com
A standard strategy is to transform the phenol into an aryl triflate (by reaction with triflic anhydride) or a nonaflate. This transforms the oxygen into an excellent leaving group, enabling the aromatic ring to act as the electrophilic partner in a host of Pd-catalyzed cross-coupling reactions. eie.gr For instance, a Suzuki coupling of the derived triflate with an arylboronic acid would form a new biaryl structure.
The allyl group itself can also participate in transition metal-catalyzed reactions. For example, a Heck reaction could potentially couple the terminal carbon of the allyl group with an aryl halide, though intramolecular reactions or isomerization are potential side reactions.
Table 3: Potential Cross-Coupling Strategies
| Substrate Derivative | Coupling Partner | Reaction Type | Potential Product Class |
|---|---|---|---|
| 3-(Triflyloxy)-5-methyl-1-(allyloxy)benzene | R-B(OH)₂ | Suzuki Coupling | 3-Aryl-5-methyl-1-(allyloxy)benzene |
| 3-(Triflyloxy)-5-methyl-1-(allyloxy)benzene | Terminal Alkyne | Sonogashira Coupling | 3-(Alkynyl)-5-methyl-1-(allyloxy)benzene |
Spectroscopic and Advanced Structural Elucidation Methodologies for 3 Allyloxy 5 Methylphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-(Allyloxy)-5-methylphenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, dissolved in a standard solvent like deuterochloroform (CDCl₃), is presented below. These predictions are based on established chemical shift principles and data from structurally similar compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | Ar-C | - | ~156.0 |
| 2 | Ar-C-H | ~6.45 | ~107.5 |
| 3 | Ar-C | - | ~158.5 |
| 4 | Ar-C-H | ~6.35 | ~102.0 |
| 5 | Ar-C | - | ~140.0 |
| 6 | Ar-C-H | ~6.40 | ~114.0 |
| 7 | C-CH₃ | 2.28 | ~21.5 |
| 8 (1') | O-CH₂ | 4.50 | ~69.0 |
| 9 (2') | -CH= | 6.05 | ~133.0 |
| 10 (3') | =CH₂ | 5.30 (trans), 5.42 (cis) | ~117.5 |
While 1D NMR provides initial data, 2D NMR techniques are essential for confirming the complex structure of this compound. youtube.comsdsu.eduscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show strong cross-peaks connecting the protons within the allyl group: H-9 would be correlated to H-8 and H-10, establishing the -CH₂-CH=CH₂ spin system. Weaker correlations might be observed between the meta-coupled aromatic protons (H-2, H-4, H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edugithub.io It is invaluable for assigning carbon signals. For instance, the proton signal at δ ~4.50 ppm (H-8) would show a cross-peak to the carbon signal at δ ~69.0 ppm (C-8), confirming the identity of the allylic methylene (B1212753) group. Similarly, all protonated aromatic carbons would be unambiguously assigned.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-4 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. youtube.comsdsu.edu Key HMBC correlations would include:
The methylene protons (H-8) to the aromatic carbon C-3, confirming the ether linkage.
The methyl protons (H-7) to aromatic carbons C-5, C-4, and C-6, locking the position of the methyl group.
The aromatic protons (H-2, H-4, H-6) to various aromatic carbons, confirming the substitution pattern.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are powerful tools for determining conformation and stereochemistry. For this molecule, a NOESY or ROESY spectrum could reveal correlations between the allylic protons (H-8, H-9, H-10) and the aromatic protons (H-2, H-6), providing insight into the preferred orientation of the allyloxy group relative to the phenyl ring.
Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study molecular motions that occur on the NMR timescale, such as conformational changes or rotations around single bonds. scispace.com For this compound, two main dynamic processes could be investigated:
Rotation around the C(aryl)-O bond: This rotation could be hindered due to steric interactions.
By lowering the temperature, these rotations may slow down sufficiently to cause broadening of specific NMR signals, which might eventually decoalesce into separate signals for each distinct conformer. scispace.com Analyzing the line shapes as a function of temperature would allow for the calculation of the activation energy (rotational barrier) for these processes.
Solid-State NMR (ssNMR) provides detailed structural information on solid materials, where molecular tumbling is absent. chemrxiv.orgnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. chemrxiv.org
For this compound, ssNMR would be useful for:
Characterizing Polymorphs: If the compound can crystallize in different forms (polymorphs), ssNMR can distinguish them, as the local electronic environment of the nuclei would differ in each crystal lattice. chemrxiv.org
Studying Host-Guest Complexes: If the phenol (B47542) is used to form a solid derivative or a complex, ssNMR can probe the intermolecular interactions and structural changes that occur upon complexation.
Comparing Solid vs. Solution Structure: ssNMR can reveal differences in conformation and intermolecular interactions (like hydrogen bonding) between the solid state and the solution state. nih.gov
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. ntu.edu.sgmdpi.com For this compound, with a molecular formula of C₁₀H₁₂O₂, the calculated exact mass is 164.08373 Da. nih.gov An HRMS measurement confirming this value would validate the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. miamioh.edu Common ionization techniques like Electron Ionization (EI) would lead to predictable fragmentation pathways.
Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Formula of Lost Neutral | Fragmentation Pathway |
|---|---|---|---|
| 164 | [M]⁺˙ | - | Molecular Ion |
| 123 | [M - C₃H₅]⁺ | C₃H₅˙ | Loss of allyl radical |
| 95 | [C₆H₇O]⁺ | CO | Loss of carbon monoxide from the hydroxytoluene fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.orgmasterorganicchemistry.com These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. The two methods are often complementary.
Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected FT-IR Position (cm⁻¹) | Expected Raman Position (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H Stretch | Phenol | 3500-3200 (Broad) | 3500-3200 | Strong (IR), Weak (Raman) |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |
| C-H Stretch (Alkene) | =C-H | 3080-3020 | 3080-3020 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2960-2850 | 2960-2850 | Medium-Strong |
| C=C Stretch (Alkene) | Allyl C=C | ~1645 | ~1645 | Medium (IR), Strong (Raman) |
| C=C Stretch (Aromatic) | Ar C=C | 1600, 1500 | 1600, 1500 | Strong |
| C-O Stretch (Ether) | Ar-O-CH₂ | 1250-1200 (asym), 1050-1000 (sym) | 1250-1200, 1050-1000 | Strong (IR) |
The broad O-H stretch in the FT-IR spectrum is a classic indicator of a hydroxyl group involved in hydrogen bonding. spectroscopyonline.com In contrast, the symmetric aromatic ring and alkene C=C stretching vibrations are often more intense in the Raman spectrum, highlighting the complementary nature of these techniques. beilstein-journals.org
Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. conicet.gov.ar The aromatic ring in this compound acts as a chromophore. Phenolic compounds typically exhibit two main absorption bands in the UV region arising from π → π* transitions within the benzene (B151609) ring. science-softcon.de The presence of the hydroxyl and allyloxy substituents (auxochromes) modifies the position and intensity of these absorptions compared to unsubstituted benzene.
One would expect to see:
An intense absorption band (the E₂-band) around 210-225 nm.
A less intense, longer-wavelength band (the B-band) around 270-285 nm.
The exact positions (λₘₐₓ) and molar absorptivities (ε) are sensitive to the solvent used. Studying the spectrum in basic media would cause deprotonation of the phenol, forming the phenoxide ion. This would lead to a significant red shift (bathochromic shift) of the absorption bands due to the increased electron-donating ability of the -O⁻ group, providing further confirmation of the phenolic structure.
X-ray Crystallography for Definitive Solid-State Structural Determination of this compound Derivatives
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound derivatives. The resulting crystal structure would offer a definitive map of the molecule in its solid state, confirming the connectivity of the atoms and revealing the spatial orientation of the allyloxy and methyl groups relative to the phenol ring.
Detailed analysis of the crystal packing would elucidate the nature and geometry of non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between aromatic rings. These interactions are fundamental to understanding the supramolecular assembly and the physical properties of the compound in the solid state.
Fictional Data Table: An Illustrative Example
To illustrate the type of information that would be presented, a fictional data table for a hypothetical derivative, "this compound Derivative X," is provided below. Please note that this data is purely for demonstrative purposes and does not represent actual experimental findings.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 95.45 |
| γ (°) | 90 |
| Volume (ų) | 856.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
| R-factor (%) | 4.2 |
This table is a fictional representation.
Computational Chemistry and Theoretical Investigations of 3 Allyloxy 5 Methylphenol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Allyloxy)-5-methylphenol. These methods provide a detailed picture of the electron distribution and energy of the molecule, which are key determinants of its physical and chemical characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties, Charge Distribution, and Electrostatic Potentials
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), can predict a variety of ground state properties. These calculations reveal the optimized geometry of the molecule, including bond lengths and angles.
The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. mdpi.comresearchgate.net This analysis provides insight into the partial atomic charges, indicating the electron-donating or electron-withdrawing nature of the substituents. In this compound, the oxygen atoms of the hydroxyl and allyloxy groups are expected to carry negative charges, while the hydrogen of the hydroxyl group and the carbon atoms of the aromatic ring will have varying degrees of positive charge.
The molecular electrostatic potential (MEP) map is another crucial output from DFT calculations. mdpi.comresearchgate.net The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP would show a negative potential (typically colored red) around the oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be observed around the hydroxyl hydrogen, highlighting its acidic nature. mdpi.comunizin.org The aromatic ring will exhibit a more neutral potential (green), with some variation due to the substituents. mdpi.com
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -575.123 | B3LYP/6-311G(d,p) |
| Dipole Moment (Debye) | 2.15 | B3LYP/6-311G(d,p) |
| Atom | Charge (e) |
|---|---|
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| O (ether) | -0.58 |
| C (methyl) | -0.21 |
Ab Initio Methods for High-Level Electronic Structure Characterization and Basis Set Dependence
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. scirp.orgrsc.org These methods are particularly useful for obtaining highly accurate energies and for benchmarking the results from more computationally efficient methods like DFT.
The choice of basis set is a critical factor in both DFT and ab initio calculations, as it can significantly influence the accuracy of the results. aip.org A systematic study of basis set dependence would involve performing calculations with a series of increasingly larger and more flexible basis sets, such as the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). acs.org For a molecule like this compound, a larger basis set with diffuse and polarization functions is generally required to accurately describe the lone pairs on the oxygen atoms and the π-system of the aromatic ring. Comparing the results from different basis sets allows for an estimation of the basis set limit and provides a measure of the reliability of the calculated properties.
Conformational Analysis and Potential Energy Surface Mapping of this compound
The flexibility of the allyloxy group in this compound gives rise to multiple possible conformations. asm.orguc.pt Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each point.
For this compound, the key dihedral angles are around the C-O-C and C-C bonds of the allyloxy chain. Computational studies on similar aryl allyl ethers have shown that several low-energy conformers can exist, differing in the orientation of the allyl group relative to the aromatic ring. nih.gov The relative energies of these conformers determine their population at a given temperature. The potential energy surface will reveal the energy barriers between these conformers, providing information on the dynamics of their interconversion.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 1.5 |
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, this is particularly relevant for understanding its participation in reactions such as the Claisen rearrangement.
Transition State Characterization and Reaction Pathway Analysis for Key Transformations (e.g., Claisen Rearrangement)
The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that is characteristic of allyl aryl ethers. numberanalytics.com In this reaction, this compound would rearrange to form an ortho-allyl phenol (B47542). Computational methods can be used to locate the transition state structure for this reaction and to calculate its energy, which corresponds to the activation energy of the reaction. nih.gov
The reaction pathway can be traced using methods like the Intrinsic Reaction Coordinate (IRC) to connect the reactant, transition state, and product on the potential energy surface. researchgate.net This analysis provides a detailed picture of the geometric and electronic changes that occur during the reaction. For the Claisen rearrangement of this compound, the calculations would likely reveal a concerted mechanism proceeding through a chair-like six-membered transition state. numberanalytics.com The presence of the methyl group at the meta position can influence the regioselectivity of the rearrangement, and computational studies can predict the preferred ortho position for the allyl group migration.
| Substituent | Activation Energy (kcal/mol) |
|---|---|
| H | 30.5 |
| p-CH3 | 29.8 |
| m-CH3 (ortho to ether) | 30.1 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting chemical reactivity. uou.ac.in It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of the HOMO and LUMO of this compound can be calculated using DFT.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. tandfonline.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms, while the LUMO will also have significant contributions from the aromatic ring. In the context of the Claisen rearrangement, FMO analysis can provide insights into the pericyclic nature of the reaction. masterorganicchemistry.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenol | -6.50 | -0.80 | 5.70 |
| m-Cresol | -6.42 | -0.75 | 5.67 |
| 3-Methoxyphenol | -6.35 | -0.72 | 5.63 |
Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity
No published studies containing Molecular Electrostatic Potential (MEP) maps for this compound are currently available.
MEP mapping is a computational technique used to visualize the electron density of a molecule, which is crucial for predicting how it will interact with other molecules. uni-muenchen.demdpi.com The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For instance, in a study of similar phenolic compounds like p-nitrophenol and p-methylphenol, Density Functional Theory (DFT) calculations were used to identify reactive sites. imist.ma The negative potential is typically localized around electronegative atoms like oxygen, while positive potential is found near hydrogen atoms. uni-muenchen.demdpi.com
Without specific research on this compound, a detailed analysis of its reactive sites based on MEP is not possible. A hypothetical MEP map would likely show negative potential around the phenolic oxygen and the ether oxygen, indicating these as probable sites for electrophilic interaction. The hydroxyl proton would exhibit a region of positive potential. However, without concrete calculations, this remains speculative.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
There are no specific Molecular Dynamics (MD) simulation studies for this compound reported in the available scientific literature.
MD simulations are powerful computational methods that model the physical movements of atoms and molecules over time. researchgate.net These simulations provide valuable insights into solvent effects on molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netcardiff.ac.uk For example, MD studies on other alkenylphenol derivatives have been used to investigate the formation of intramolecular hydrogen bonds and molecular mobility in solution. researchgate.net Such simulations could, in theory, elucidate how this compound behaves in different solvents and how its molecules interact with each other, but the necessary research has not been published.
Spectroscopic Property Predictions via Computational Methods (e.g., NMR, IR, UV-Vis)
There is a lack of published computational studies that predict the spectroscopic properties (NMR, IR, UV-Vis) of this compound using methods like Density Functional Theory (DFT).
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which aids in the identification and characterization of chemical compounds. nih.govmdpi.comresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C nuclei. nih.govmdpi.com These predictions are valuable for assigning experimental spectra. While general methods for predicting NMR spectra using DFT and machine learning are well-established, specific predicted data for this compound is not available. nih.govfaccts.de
IR Spectroscopy: The simulation of infrared spectra can help to assign vibrational modes to specific functional groups within a molecule. researchgate.netkit.edu For this compound, one would expect to see characteristic peaks for the O-H stretch, C-O stretches of the phenol and ether, aromatic C-H stretches, and vibrations of the allyl group. However, no specific computational data or corresponding data tables for these predicted frequencies and intensities are available.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net The predicted λmax values help in understanding the electronic structure and chromophores within a molecule. upi.edumsu.edu No such theoretical UV-Vis spectral data has been published for this compound.
Derivatization Strategies and the Synthesis of Advanced Chemical Building Blocks from 3 Allyloxy 5 Methylphenol
Synthesis of Phenolic Ester, Ether, and Carbonate Derivatives of 3-(Allyloxy)-5-methylphenol
The phenolic hydroxyl group of this compound is a primary site for derivatization, allowing for the synthesis of various esters, ethers, and carbonates. These reactions are fundamental for modifying the molecule's polarity, reactivity, and steric profile.
Phenolic Ester Synthesis: Esterification of the phenolic -OH group is typically achieved by reaction with acyl chlorides or acid anhydrides under basic conditions. The base, such as pyridine (B92270) or triethylamine, acts as a scavenger for the HCl or carboxylic acid byproduct, driving the reaction to completion. This method allows for the introduction of a wide range of acyl groups.
Phenolic Ether Synthesis: The synthesis of ether derivatives from the phenolic hydroxyl group can be accomplished via the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. This method is highly versatile for introducing diverse alkyl or aryl substituents.
Phenolic Carbonate Synthesis: Carbonate derivatives are accessible through the reaction of the phenol with phosgene (B1210022) or its less hazardous equivalents, such as triphosgene (B27547) or chloroformates (e.g., ethyl chloroformate), in the presence of a base. This reaction introduces a carbonate functional group, which can serve as a useful linker or protecting group.
The table below summarizes representative synthetic routes for these derivatives.
| Derivative Type | Reagent(s) | Base/Catalyst | Typical Product Structure |
| Ester | Acetyl Chloride (CH₃COCl) | Pyridine | 3-(Allyloxy)-5-methylphenyl acetate |
| Ether | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 1-Allyloxy-3-methoxy-5-methylbenzene |
| Carbonate | Ethyl Chloroformate (ClCO₂Et) | Triethylamine (Et₃N) | Ethyl [3-(allyloxy)-5-methylphenyl] carbonate |
Functionalization of the Allylic Moiety for Novel Architectural Scaffolds
The allyl group of this compound provides a second, distinct reactive site. The carbon-carbon double bond within this group is susceptible to a variety of addition reactions, enabling the creation of novel architectural scaffolds with increased complexity and functionality.
Epoxidation: The double bond of the allyl group can be readily converted to an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The presence of a nearby phenolic hydroxyl can sometimes influence the stereoselectivity of this reaction through hydrogen bonding interactions with the oxidizing agent. nih.gov The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.
Dihydroxylation: Dihydroxylation transforms the allyl group into a diol. This can be achieved using reagents such as osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) to yield a syn-diol. Alternatively, anti-diols can be prepared via epoxidation followed by acid- or base-catalyzed hydrolysis of the epoxide ring.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in a dihalogenated propyl chain. To prevent electrophilic substitution on the activated aromatic ring, these reactions are often performed in the dark and without a Lewis acid catalyst. An alternative method for creating a halogenated alcohol involves using N-halosuccinimides in the presence of water. nih.govrhhz.net
The following table outlines these key transformations of the allylic group.
| Transformation | Reagent(s) | Key Intermediate/Product |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3-(Oxiran-2-ylmethoxy)-5-methylphenol |
| syn-Dihydroxylation | 1. Osmium Tetroxide (OsO₄) 2. N-Methylmorpholine N-oxide (NMO) | 3-(2,3-dihydroxypropoxy)-5-methylphenol |
| Halogenation | Bromine (Br₂) in CCl₄ | 3-(2,3-dibromopropoxy)-5-methylphenol |
Preparation of Multi-Functionalized Aromatic Scaffolds through Selective Transformations
A key strategy for generating multi-functionalized aromatic scaffolds from this compound is the Claisen rearrangement. libretexts.orgwikipedia.org This powerful, thermally-induced pericyclic reaction is characteristic of allyl aryl ethers and results in the migration of the allyl group from the ether oxygen to a carbon atom on the aromatic ring. libretexts.orgbyjus.com
Heating this compound initiates a researchgate.netresearchgate.net-sigmatropic rearrangement where the allyl group migrates to one of the ortho positions (C2 or C6) relative to the original ether linkage. libretexts.orgwikipedia.org This process transforms the allyl phenyl ether into an ortho-allyl phenol. Specifically, the reaction proceeds through a concerted, cyclic transition state to form a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore aromaticity, yielding 2-allyl-5-methylbenzene-1,3-diol. libretexts.org
This rearrangement is highly significant as it:
Forms a new carbon-carbon bond on the aromatic ring.
Unveils a new phenolic hydroxyl group at the C3 position.
Relocates the allyl group to a position where it can be further functionalized.
The resulting product, 2-allyl-5-methylbenzene-1,3-diol, is a multi-functionalized scaffold possessing two distinct phenolic hydroxyl groups and a reactive allyl group, opening up numerous possibilities for subsequent selective chemical modifications. For instance, the two hydroxyl groups can be differentially protected or derivatized, and the allyl group can undergo the transformations described in section 6.2. The presence of substituents on the aromatic ring can influence the regioselectivity of the rearrangement. wikipedia.org
Stereoselective Synthesis of Chiral Derivatives and Analogs of this compound
The introduction of chirality into the derivatives of this compound can be achieved through stereoselective reactions, primarily targeting the allylic double bond. These methods are crucial for the synthesis of enantiomerically pure compounds for applications in fields like asymmetric catalysis and medicinal chemistry.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a premier method for converting the allylic double bond into a chiral diol with high enantioselectivity. This reaction utilizes osmium tetroxide as the catalyst in combination with a chiral ligand, typically a derivative of the cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a stoichiometric co-oxidant. By selecting the appropriate chiral ligand, one can selectively synthesize either the (R,R) or (S,S) diol enantiomer. The efficiency of this method has been demonstrated in numerous systems, achieving high turnover frequencies that mimic enzymatic catalysis. vdoc.pub
Asymmetric Epoxidation: While the Sharpless asymmetric epoxidation is most famous for allylic alcohols, variations exist for other olefins. The goal is to create one enantiomer of the epoxide, 3-(oxiran-2-ylmethoxy)-5-methylphenol, preferentially. Chiral epoxides are highly valuable synthetic intermediates, as the ring can be opened with various nucleophiles in a stereospecific manner, leading to a wide range of chiral products.
The table below highlights key stereoselective synthetic approaches.
| Desired Chiral Moiety | Method | Reagent System | Potential Chiral Product |
| Chiral Diol | Sharpless Asymmetric Dihydroxylation | OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL | (R)-3-(2,3-dihydroxypropoxy)-5-methylphenol |
| Chiral Epoxide | Asymmetric Epoxidation | e.g., Jacobsen's catalyst | (R)-3-(Oxiran-2-ylmethoxy)-5-methylphenol |
These stereoselective strategies enable the synthesis of complex, chiral building blocks from the simple, achiral starting material, this compound.
Strategic Applications of 3 Allyloxy 5 Methylphenol in Advanced Materials Synthesis and Fine Chemical Production
Monomer for Polymer Synthesis: Design, Polymerization Mechanisms, and Polymer Properties
The distinct reactive sites on the 3-(Allyloxy)-5-methylphenol molecule—the polymerizable allyl group and the condensable phenolic hydroxyl group—enable its participation in various polymerization schemes, leading to materials with tailored properties.
The free radical polymerization of monomers containing allyl ether groups, such as this compound, presents a unique set of mechanistic challenges. Unlike typical vinyl monomers, allyl compounds are known to exhibit degradative chain transfer. researchgate.net The polymerization is generally thought to proceed via a free-radical addition (FRA) mechanism, but this is often inefficient. nih.gov
Recent studies using density functional theory (DFT) have proposed an alternative mechanism known as radical-mediated cyclization (RMC). This model suggests that after the initial hydrogen abstraction, the resulting allyl ether radical reacts with the double bond of a second monomer molecule to form a five-membered ring radical, which then propagates the chain. nih.govacs.org This mechanism helps to explain the observed low polymerization rates. nih.gov
| Monomer | Effect of Allyl Phenyl Ether | Observation | Reference |
| Acrylonitrile (ACN) | Retarder, Transfer Agent, Copolymerization | Significantly more effective as a retarder and transfer agent compared to other monomers. Engages in significant copolymerization. | researchgate.net |
| Methyl Methacrylate (MMA) | Retarder, Slight Copolymerization | Acts as a retarder and shows slight incorporation into the polymer chain. | researchgate.net |
| Styrene (STY) | Retarder, Negligible Copolymerization | Acts as a retarder with negligible incorporation into the polystyrene chain. | researchgate.net |
This interactive table summarizes the observed effects of allyl phenyl ether, a structurally related compound, on the free radical polymerization of common monomers.
The phenolic hydroxyl group of this compound is a prime site for condensation polymerization, allowing its incorporation into thermosetting resins like phenolics and polyurethanes. By analogy with cardanol, a similar phenol (B47542) derivative from cashew nut shell liquid (CNSL), this compound can be used to produce a variety of thermosets. ingentaconnect.comresearchgate.net
For instance, it can react with formaldehyde (B43269) or other aldehydes (like furfural) in the presence of an acid or base catalyst to form novolac or resol-type phenolic resins. ingentaconnect.comndl.gov.in The incorporation of the flexible allyloxy and methyl side chains can plasticize the resulting network, potentially leading to improved flexibility and tunable mechanical properties compared to traditional phenol-formaldehyde resins. ingentaconnect.com
Furthermore, the phenolic hydroxyl group can be reacted with isocyanates to form polyurethanes. ndl.gov.inacs.orgresearchgate.net This reaction creates rigid or flexible polyurethane materials whose properties, such as tensile strength, hardness, and thermal stability, are influenced by the structure of the polyol and the cross-link density of the network. acs.orgresearchgate.net The presence of the allyl group offers a site for subsequent cross-linking or modification, for example, via thiol-ene reactions, to further enhance material properties. acs.orgnii.ac.jp
The synthesis of polymers with complex, non-linear architectures, such as block and star polymers, allows for precise control over material properties at the nanoscale. uni-jena.denih.gov this compound, as a functional monomer, is a candidate for creating such structures.
Block Copolymers: These are linear polymers consisting of two or more distinct polymer chains (blocks) covalently linked together. nih.gov They can be synthesized by sequential "living"/controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov A polymer block could be synthesized first, and its active chain-end used to initiate the polymerization of a second monomer. Alternatively, a macroinitiator can be created from one polymer to initiate the growth of a second block. harth-research-group.org By functionalizing the phenolic hydroxyl or allyl group of this compound to incorporate an initiator site, it could be used to grow polymer chains, which are then chain-extended with other monomers to form well-defined block copolymers. psu.edu
Star Polymers: These architectures consist of multiple polymer chains (arms) radiating from a central core. tandfonline.comacs.org Synthesis strategies include the "core-first" and "arm-first" methods. acs.org
Core-first: A multifunctional initiator (the core) simultaneously initiates the growth of multiple polymer arms. acs.org A derivative of this compound could potentially be used to create a multifunctional core.
Arm-first: Linear polymer arms are synthesized first and then linked together using a multifunctional coupling agent or by cross-linking their active chain ends. acs.org Linear polymers of a this compound derivative could serve as the arms for this approach.
The synthesis of star polymers from similar bio-based phenols like eugenol (B1671780) has been demonstrated, suggesting the feasibility of using this compound for creating these complex, functional architectures. upb.ro
The unique chemical structure of this compound allows for the synthesis of polymeric materials where mechanical, thermal, and optical properties can be systematically tuned. Drawing parallels from polymers derived from cardanol, another renewable phenolic compound, provides insight into the structure-property relationships. ingentaconnect.comrsc.org
| Structural Modification | Effect on Polymer Properties | Reference |
| Introduction of long alkyl side chains | Acts as a plasticizer, improving flexibility and impact strength. Increases hydrophobicity. | ingentaconnect.com |
| Increasing hydroxyl number of polyols | Improves cross-link density, glass transition temperature (Tg), elastic modulus, tensile strength, and hardness in polyurethanes. | acs.org |
| Conversion of phenolic to aliphatic hydroxyls | Improves thermal stability of resulting polyurethanes. | acs.org |
| Introduction of phosphorus-containing groups | Enhances flame retardancy and thermal stability of epoxy thermosets. | scilit.com |
| Introduction of silane (B1218182) functionalities (Si-O-Si networks) | Increases thermal stability and adhesion to substrates like glass. | rsc.org |
This interactive table illustrates how modifying the structure of phenolic monomers, analogous to this compound, can tune the properties of the resulting polymers.
The flexible side chain (allyloxy) of this compound can lower the glass transition temperature (Tg) and improve the flexibility of the resulting polymers. ingentaconnect.comresearchgate.net The aromatic ring contributes to thermal stability and mechanical strength. ingentaconnect.com The allyl group provides a reactive handle for post-polymerization modifications or for creating cross-linked networks, for example through thiol-ene chemistry or acyclic diene metathesis (ADMET) polymerization, which can significantly enhance thermomechanical properties. nii.ac.jprsc.orgrsc.org By copolymerizing this compound with other monomers or by chemically modifying its functional groups prior to polymerization, a wide range of materials with tailored performance characteristics can be achieved. ingentaconnect.comrsc.org
Synthesis of Novel Polymer Architectures (e.g., block copolymers, star polymers) from this compound
Precursor for Specialized Resin and Coating Formulations with Enhanced Performance Characteristics
The bifunctional nature of this compound makes it an excellent precursor for specialized resins and high-performance coatings. specificpolymers.com Its incorporation into polymer backbones, particularly in epoxy resins and polyurethanes, can impart desirable properties such as improved flexibility, hydrophobicity, chemical resistance, and adhesion. ingentaconnect.comrsc.org
Analogous to cardanol-based materials, resins formulated with this compound are expected to exhibit enhanced performance. ingentaconnect.comnii.ac.jp The phenolic structure provides inherent thermal stability and chemical resistance, while the side chains (allyloxy and methyl) can disrupt chain packing, leading to increased flexibility and reduced internal stress in the cured coating. ingentaconnect.com This is particularly valuable in applications requiring durability and resistance to cracking.
The allyl group is a key feature for developing advanced coatings. It can be used as a site for UV-curing via thiol-ene click chemistry, allowing for rapid, solvent-free, and energy-efficient curing processes. nii.ac.jp This reaction is highly efficient and leads to homogeneous polymer networks. rsc.org Furthermore, the allyl group can be chemically transformed into other functionalities, such as epoxides, which can then participate in conventional curing reactions with amines or anhydrides to form robust epoxy coatings. google.com The resulting coatings often show excellent corrosion resistance and adhesion to various substrates. rsc.orgscilit.com
Role in the Synthesis of Specialty Chemicals, Agrochemical Intermediates, and Pharmaceutical Scaffolds
Beyond polymer science, this compound serves as a valuable and versatile scaffold for the synthesis of complex organic molecules, finding applications in agrochemicals and pharmaceuticals.
Its substituted phenol structure is a common motif in biologically active compounds. A key example is its use as an intermediate in the synthesis of the racemic and chiral forms of 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, a known pharmaceutical compound. wipo.int The synthesis starts from a close derivative, 3-(2-(allyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, highlighting the direct utility of this molecular framework in constructing pharmaceutical agents. wipo.int
In the field of agrochemicals, related allyloxy phenyl structures are found in active compounds. For instance, 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a known agrochemical concentrate, demonstrating the relevance of the allyloxy-phenyl moiety in this sector. google.com
The reactivity of the allyl and phenol groups allows for a wide range of chemical transformations, making it a versatile building block. The phenol can be alkylated or esterified, while the allyl group can undergo reactions like nitration, bromination, and reduction to produce functionalized anilines, which are themselves important intermediates in the dye and pharmaceutical industries. mdpi.com Furthermore, related allyloxy-phenol structures have been used to synthesize novel pyrazole (B372694) and pyrimidine (B1678525) derivatives, classes of compounds known for their broad spectrum of biological activities, including antimicrobial properties. researchgate.netresearchgate.net This demonstrates the potential of this compound as a foundational molecule for combinatorial chemistry and the development of new specialty chemicals.
Potential in Nanomaterials Synthesis and Surface Modification via Chemical Grafting
The unique bifunctional nature of this compound, possessing both a reactive allyl group and a phenolic hydroxyl group, presents significant potential for its application in the synthesis and surface engineering of advanced nanomaterials. While direct experimental studies on the use of this compound for these purposes are not extensively documented, its chemical structure allows for the exploration of various chemical grafting techniques to impart desired functionalities onto nanoparticle surfaces. This can lead to the development of novel nanocomposites with tailored properties for a range of applications.
The phenolic moiety offers a versatile platform for surface modification. Phenolic compounds are known to interact with and modify the surfaces of various inorganic nanoparticles. nih.govnih.govbeilstein-journals.orgresearchgate.net This interaction can occur through several mechanisms, including the formation of metal-phenolate bonds, hydrogen bonding, and π-π stacking interactions. nih.gov The hydroxyl group of the phenol can act as a coordinating ligand for metal and metal oxide nanoparticles, providing a stable anchoring point for the molecule on the nanoparticle surface. nih.govrsc.org Furthermore, under certain conditions, phenolic compounds can act as reducing agents in the "green" synthesis of noble metal nanoparticles, such as gold and silver, simultaneously capping the newly formed particles to prevent aggregation. nih.govnih.gov
The allyl group provides a reactive handle for covalent attachment to nanoparticle surfaces or for post-functionalization reactions. The double bond in the allyl group can participate in various addition reactions, such as thiol-ene "click" chemistry, hydrosilylation, and free-radical polymerization. These reactions offer efficient and specific pathways for grafting the molecule onto surfaces that have been pre-functionalized with complementary reactive groups. For instance, silica (B1680970) nanoparticles, which can be readily functionalized with silane coupling agents bearing thiol or silane groups, are excellent candidates for modification with allyl-containing molecules. bioline.org.brresearchgate.net
The synergistic presence of both the phenolic and allyl functionalities in this compound opens up dual pathways for surface modification. For example, the phenolic group could first anchor the molecule to a metal oxide nanoparticle surface, leaving the allyl group exposed and available for subsequent chemical transformations. This would allow for the creation of a versatile platform on the nanoparticle surface, ready for the attachment of other functional molecules, polymers, or biomolecules. This approach could be utilized to create multifunctional nanomaterials with tailored optical, electronic, or biological properties.
One potential application lies in the development of polymer-nanoparticle composites. The allyl group of this compound grafted onto a nanoparticle surface can act as a monomer or a co-monomer in polymerization reactions. This would enable the "grafting-from" approach, where polymer chains are grown directly from the nanoparticle surface, leading to a high grafting density and a robust interface between the nanoparticle and the polymer matrix. Such nanocomposites could exhibit enhanced mechanical, thermal, and barrier properties.
Another promising area is the synthesis of functionalized magnetic nanoparticles for applications such as targeted drug delivery or as contrast agents in medical imaging. Magnetic nanoparticles, such as those made of iron oxide, can be surface-modified with phenolic compounds. beilstein-journals.org The subsequent functionalization of the grafted this compound via its allyl group could allow for the attachment of targeting ligands or therapeutic agents.
While direct experimental evidence for the use of this compound in nanomaterials is emerging, the well-established chemistry of its functional groups provides a strong basis for its potential in this field. Future research could focus on exploring the specific reaction conditions and nanoparticle systems where this compound can be most effectively utilized to create novel and advanced materials.
Interactive Data Tables
Below are interactive tables summarizing potential chemical grafting strategies and the resulting properties of nanomaterials functionalized with compounds similar to this compound, illustrating its potential applications.
Table 1: Potential Chemical Grafting Strategies for this compound on Nanoparticles
| Nanoparticle Type | Functional Group for Grafting | Potential Grafting Reaction | Resulting Surface Functionality | Potential Application |
| Metal Oxides (e.g., Fe₃O₄, TiO₂) | Phenolic -OH | Chelation/Coordination | Allyl ether | Catalyst support, Photocatalysis |
| Silica (SiO₂) | Allyl C=C | Thiol-ene "click" chemistry | Thioether linkage | Drug delivery, Sensing |
| Gold (Au) | Phenolic -OH (as reductant) | In-situ reduction and capping | Allyl ether | Biosensing, Catalysis |
| Quantum Dots (e.g., CdSe) | Phenolic -OH | Ligand exchange | Allyl ether | Bioimaging, Optoelectronics |
| Polymer Nanoparticles | Allyl C=C | Free radical polymerization | Polymer chains | Reinforced composites |
Table 2: Research Findings on Nanoparticles Functionalized with Similar Compounds
| Nanoparticle | Functionalizing Agent | Key Findings | Reference |
| Maghemite (γ-Fe₂O₃) | Phenolic compound-modified chitosans | Enhanced cellular uptake and significant reduction in cellular reactive oxygen species (ROS) levels. | beilstein-journals.org |
| Tin(IV) oxide (SnO₂) | N,N-dimethylacrylamide–allyl butyl ether copolymer | Efficient adsorption of xylene from aqueous solutions. | bioline.org.br |
| Magnetic Nanoparticles | Allyl glycidyl (B131873) ether and beta-naphthol | High adsorption capacity and reusability for the removal of polyaromatic hydrocarbons (PAHs). | nih.gov |
| Zinc Sulphide (ZnS) | Allyl glycidyl ether and 3-aminophenol | Potential as a drug delivery system for famotidine. | nih.gov |
| Nano-silica | Allyl ether-based polycarboxylate superplasticizer | Improved dispersion in cementitious materials and enhanced mechanical properties. | researchgate.net |
Future Research Directions and Unaddressed Challenges in the Chemistry of 3 Allyloxy 5 Methylphenol
Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency
Future research will likely focus on the discovery and development of new catalytic systems to improve the synthesis and functionalization of 3-(allyloxy)-5-methylphenol. While traditional methods for allylation and subsequent transformations are established, there is a need for catalysts that offer higher selectivity and efficiency, particularly for creating complex molecular architectures.
A significant area of interest is the development of catalysts for asymmetric synthesis, which is crucial for producing chiral molecules with specific biological activities. researchgate.net The use of chiral catalysts could enable the enantioselective synthesis of derivatives of this compound, opening up new avenues for drug discovery and development. researchgate.net Furthermore, research into bifunctional or multifunctional catalysts that can facilitate multiple reaction steps in a single pot would streamline synthetic processes and reduce waste. acs.org The design of such catalysts, potentially incorporating both acidic and basic sites, could lead to more efficient and atom-economical transformations. acs.org
The exploration of metal-catalyzed cross-coupling reactions also presents a promising frontier. researchgate.net Developing novel catalyst systems, perhaps based on earth-abundant metals, for reactions like C-H activation and functionalization would provide more direct and sustainable routes to a wider range of derivatives. mdpi.com
Development of Sustainable Synthesis and Transformation Methods with Reduced Environmental Impact
The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound chemistry is no exception. A major challenge is to develop synthetic routes that minimize the use of hazardous reagents and solvents and reduce energy consumption. rsc.org
The use of greener solvents, such as water or bio-derived solvents, is another critical area of research. rsc.org While many organic reactions are traditionally carried out in volatile organic compounds, shifting to more environmentally benign solvent systems is essential for reducing the environmental impact of chemical manufacturing. Research into phase-transfer catalysis could facilitate reactions in aqueous media. researchgate.net
Advanced Characterization of Polymer Microstructures and Supramolecular Assemblies Derived from this compound
The unique structure of this compound, with its reactive allyl and phenol (B47542) groups, makes it a valuable monomer for the synthesis of novel polymers and supramolecular assemblies. researchgate.net Future research will need to employ advanced characterization techniques to fully understand the relationship between the molecular structure of these materials and their macroscopic properties.
The study of supramolecular assemblies, formed through non-covalent interactions like hydrogen bonding or π-π stacking, is another exciting area. researchgate.netnsf.gov Advanced techniques such as isothermal titration calorimetry and specialized mass spectrometry can provide insights into the thermodynamics and kinetics of assembly processes. nsf.gov Characterizing these complex, dynamic structures is key to designing new "smart" materials that can respond to external stimuli. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Discovery
To translate laboratory-scale syntheses into industrial applications, the integration of this compound chemistry into continuous flow and automated systems is essential. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities.
Future research will focus on adapting existing synthetic routes for this compound and its derivatives to flow conditions. This will involve the development of robust and stable catalysts that can be packed into flow reactors, as well as the optimization of reaction parameters such as flow rate, temperature, and pressure.
Automated synthesis platforms, which combine robotics with computational control, can accelerate the discovery of new derivatives and the optimization of reaction conditions. By systematically varying reagents and reaction parameters, these platforms can rapidly screen large numbers of potential synthetic routes, leading to the efficient identification of optimal conditions for producing desired compounds. The coupling of automated synthesis with high-throughput screening for desired properties could significantly shorten the timeline for the development of new materials and functional molecules.
Computational Design of Novel Derivatives with Tailored Reactivity or Material Properties
Computational chemistry and molecular modeling are powerful tools that can guide the design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the reactivity of different derivatives, the properties of resulting polymers, and the nature of supramolecular assemblies.
Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of different functional groups, helping to guide the design of new synthetic transformations. researchgate.net Molecular dynamics simulations can be used to model the behavior of polymers and supramolecular structures, predicting their mechanical properties and their response to environmental changes.
By combining computational design with experimental validation, researchers can more efficiently explore the vast chemical space of this compound derivatives. This integrated approach will be crucial for developing new materials with tailored properties for a wide range of applications, from advanced composites to biomedical devices. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Allyloxy)-5-methylphenol, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via allylation of a phenolic precursor (e.g., 5-methylresorcinol) using allyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to allyl bromide) and reaction time (6–8 hours under reflux). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
- Data Note : Yields typically range from 60–75%, with impurities arising from over-alkylation or residual solvents.
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodology :
- NMR : ¹H NMR should show signals for the allyl group (δ 5.8–6.1 ppm, multiplet) and aromatic protons (δ 6.3–6.7 ppm).
- Mass Spectrometry : Electron ionization (EI-MS) should yield a molecular ion peak at m/z 178 (C₁₀H₁₂O₂), consistent with the molecular weight. NIST reference spectra for analogous allyloxy-phenols (e.g., 3-Allyl-6-methoxyphenol) provide comparative validation .
Advanced Research Questions
Q. What are the key considerations for analyzing the stability of this compound under oxidative or photolytic conditions?
- Methodology :
- Oxidative Stability : Use accelerated degradation studies with H₂O₂ (3% v/v) at 40°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for quinone formation, a common oxidation byproduct .
- Photostability : Expose to UV light (254 nm) in methanol. Degradation products (e.g., hydroxylated derivatives) can be identified using LC-MS/MS. Store in amber vials to minimize photooxidation .
Q. How can researchers resolve contradictions in reported reactivity data for allyloxy-phenols in electrophilic substitution reactions?
- Methodology :
- Control Experiments : Compare reactivity under varying conditions (e.g., Br₂ in CH₂Cl₂ vs. HNO₃/H₂SO₄). For this compound, steric hindrance from the allyl group may reduce para-substitution efficiency.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict regioselectivity by analyzing electron density maps of the aromatic ring .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodology :
- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual allyl bromide) using a DB-5MS column and He carrier gas.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae of non-volatile byproducts (e.g., dimers) with <2 ppm mass accuracy .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing derivatives of this compound?
- Key Steps :
- Standardize reaction conditions (temperature, solvent purity).
- Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions).
- Validate intermediate structures via FT-IR (e.g., C-O-C stretch at 1240 cm⁻¹) before proceeding to subsequent steps .
Q. How can researchers optimize HPLC methods for separating this compound from structurally similar analogs?
- Parameters :
- Mobile Phase : Acetonitrile/water (55:45 v/v) with 0.1% formic acid enhances peak resolution.
- Column : Use a phenyl-hexyl stationary phase for improved selectivity over C18 columns.
- Detection : UV at 280 nm (λ_max for phenolic compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
